(-)-Bornyl ferulate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

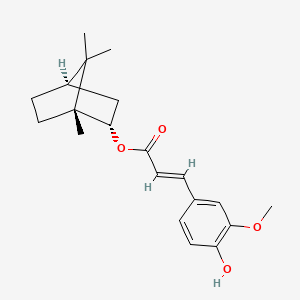

(-)-Bornyl ferulate is a naturally occurring compound that belongs to the class of ferulic acid esters. It is derived from the esterification of ferulic acid with (-)-borneol. Ferulic acid is a hydroxycinnamic acid found in plant cell walls, while (-)-borneol is a bicyclic monoterpene alcohol. This compound is known for its antioxidant, anti-inflammatory, and potential anticancer properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-bornyl ferulate typically involves the esterification of ferulic acid with (-)-borneol. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out by mixing ferulic acid and (-)-borneol in the presence of the catalyst and heating the mixture under reflux conditions. The reaction is monitored until the desired ester is formed, which is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, enzymatic methods using lipases as biocatalysts have been explored for the green synthesis of this compound, offering an environmentally friendly alternative to traditional chemical methods.

Chemical Reactions Analysis

Types of Reactions

(-)-Bornyl ferulate undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of ferulic acid can be oxidized to form quinones.

Reduction: The carbonyl group in the ester linkage can be reduced to form alcohols.

Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced esters.

Substitution: Substituted ferulate derivatives with various functional groups.

Scientific Research Applications

Based on the search results, here's information regarding the applications of (-)-Bornyl ferulate:

This compound, also known as bornyl ferulate, is a compound with several potential applications, particularly in the medicinal field . Research suggests it can be derived from medicinal plants .

Synthesis and Characteristics:

- Synthesis: Bornyl ferulate can be synthesized through technologies that involve the condensation reaction of ferulic acid and borneol, or through a Wittig reaction involving halogenated bornyl acetate and an organophosphorus agent . The synthesis processes are noted to be simple, economical, easy to control, and scalable for industrial production .

- Fat Solubility: A key feature of bornyl ferulate is its improved fat solubility compared to ferulic acid. This enhancement is crucial because ferulic acid itself has poor fat solubility, which limits its distribution in the body, especially in the brain, due to the blood-brain barrier .

Potential Applications:

- Treatment of Cerebrovascular Diseases: Bornyl ferulate is highlighted for its potential in treating cerebrovascular diseases, particularly stroke . It is believed to effectively relieve brain blood circulation disorders and protect brain nerves .

- Antithrombotic and Hypolipidemic Effects: The compound may also be used in antithrombotic and hypolipidemic drugs . Studies indicate that bornyl ferulate exhibits good fat solubility, making it suitable for these applications .

- Anti-inflammatory and Antitussive Applications: It has potential anti-inflammation and antitussive properties .

- Antioxidant Activity: Bornyl ferulate has antioxidant activities .

- Anti-tumor Activity: Bornyl caffeate, a related compound, was initially discovered as a bioactive compound in medicinal plants and has demonstrated promising pharmacological activities, including anti-tumor effects .

Mechanism of Action

The mechanism of action of (-)-bornyl ferulate involves its ability to scavenge free radicals and inhibit oxidative stress. The phenolic hydroxyl group of ferulic acid can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. Additionally, this compound can modulate various signaling pathways involved in inflammation and apoptosis, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Comparison with Similar Compounds

Similar Compounds

Ferulic Acid: The parent compound of (-)-bornyl ferulate, known for its antioxidant and anti-inflammatory properties.

Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant properties.

Rosmarinic Acid: A compound with strong antioxidant and anti-inflammatory effects.

Uniqueness of this compound

This compound stands out due to the presence of the (-)-borneol moiety, which enhances its lipophilicity and potential bioavailability. This unique structure may contribute to its enhanced biological activities compared to other ferulic acid derivatives.

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C20H26O4/c1-19(2)14-9-10-20(19,3)17(12-14)24-18(22)8-6-13-5-7-15(21)16(11-13)23-4/h5-8,11,14,17,21H,9-10,12H2,1-4H3/b8-6+/t14-,17+,20+/m1/s1 |

InChI Key |

PKAIECBWQZFYRP-IOYKRAMTSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC(=C(C=C3)O)OC)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.